N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dichlorobenzamide
Overview
Description
MMV665840 is a compound that has garnered significant interest in the field of medicinal chemistry, particularly for its potential antimalarial properties. It is part of the Malaria Box, a collection of compounds provided by the Medicines for Malaria Venture, aimed at identifying new therapeutic agents against malaria .
Preparation Methods
The synthesis of MMV665840 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced or modified to enhance the biological activity and pharmacokinetic properties of the compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods for MMV665840 would likely involve optimization of the synthetic route to improve yield and reduce costs, as well as scaling up the reactions to produce larger quantities of the compound.
Chemical Reactions Analysis
MMV665840 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MMV665840 has several scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: MMV665840 is being investigated for its potential as an antimalarial agent, with studies focusing on its efficacy, safety, and mechanism of action.
Mechanism of Action
The mechanism of action of MMV665840 involves its interaction with specific molecular targets within the malaria parasite. It is believed to inhibit the activity of certain enzymes that are essential for the survival and replication of the parasite. This inhibition disrupts the parasite’s metabolic processes, leading to its death . The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may act through non-classical zinc coordination or independently of zinc binding .
Comparison with Similar Compounds
MMV665840 can be compared with other antimalarial compounds in terms of its structure, mechanism of action, and efficacy. Similar compounds include:
Chloroquine: A well-known antimalarial drug that acts by inhibiting the heme detoxification pathway in the malaria parasite.
Artemisinin: Another antimalarial agent that generates reactive oxygen species to kill the parasite.
Piperaquine: A compound that interferes with the parasite’s DNA replication and protein synthesis.
What sets MMV665840 apart is its unique structure and potential to act through novel mechanisms, making it a promising candidate for further development as an antimalarial agent.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dichlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-15-10-7-13(11-16(15)22)20(26)23-14-8-5-12(6-9-14)19-24-17-3-1-2-4-18(17)25-19/h1-11H,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEQMPSZRNQVTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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